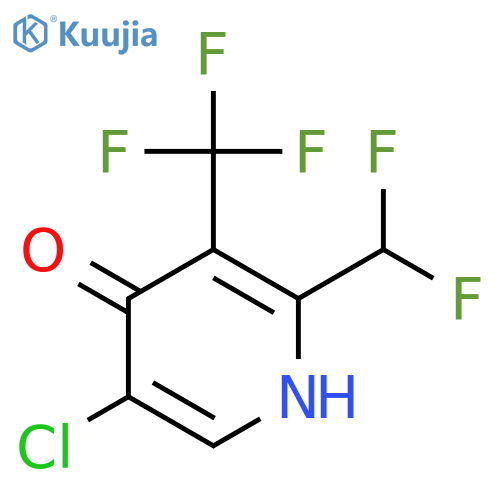Cas no 1804669-97-3 (5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine)

1804669-97-3 structure
商品名:5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine
CAS番号:1804669-97-3
MF:C7H3ClF5NO
メガワット:247.54983830452
CID:4808811
5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H3ClF5NO/c8-2-1-14-4(6(9)10)3(5(2)15)7(11,12)13/h1,6H,(H,14,15)
- InChIKey: HNJDDZAJIKJGRK-UHFFFAOYSA-N
- ほほえんだ: ClC1=CNC(C(F)F)=C(C(F)(F)F)C1=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 357
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029053792-1g |
5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine |
1804669-97-3 | 97% | 1g |
$1,460.20 | 2022-04-01 |
5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
1804669-97-3 (5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine) 関連製品
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
